molecular formula C26H27N5O2 B2662431 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-phenoxyethyl)piperidine-4-carboxamide CAS No. 1797357-43-7

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-phenoxyethyl)piperidine-4-carboxamide

Cat. No.: B2662431
CAS No.: 1797357-43-7
M. Wt: 441.535
InChI Key: XWKGONHDOOVCTQ-UHFFFAOYSA-N
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Description

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-phenoxyethyl)piperidine-4-carboxamide is a complex organic compound that features a combination of indole, pyrimidine, piperidine, and phenoxyethyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-phenoxyethyl)piperidine-4-carboxamide typically involves multi-step organic synthesis. The process may include:

    Formation of the indole-pyrimidine core: This can be achieved through a condensation reaction between an indole derivative and a pyrimidine precursor.

    Attachment of the piperidine ring: This step might involve nucleophilic substitution or other coupling reactions.

    Introduction of the phenoxyethyl group: This can be done through etherification or similar reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-phenoxyethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This might involve the conversion of certain functional groups to their oxidized forms.

    Reduction: Reduction reactions could be used to modify the compound’s functional groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions could be relevant.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Depending on the specific reaction, reagents like alkyl halides or acyl chlorides might be used.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups.

Scientific Research Applications

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-phenoxyethyl)piperidine-4-carboxamide could have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.

    Industry: Use in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action for 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-phenoxyethyl)piperidine-4-carboxamide would depend on its specific biological activity. Generally, such compounds might interact with molecular targets like enzymes, receptors, or nucleic acids, affecting various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-phenoxyethyl)piperidine-4-carboxamide: can be compared with other indole-pyrimidine derivatives, which might have similar structures but different functional groups.

    Other piperidine derivatives: Compounds with a piperidine ring but different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which could confer unique biological or chemical properties.

Biological Activity

The compound 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-phenoxyethyl)piperidine-4-carboxamide is a complex organic molecule that integrates an indole moiety with a pyrimidine structure, which is known to enhance its biological activities. This compound has garnered attention in pharmaceutical research due to its potential therapeutic applications, particularly in cancer treatment and other diseases.

Structural Characteristics

The molecular formula of this compound is C23H23N5O2C_{23}H_{23}N_{5}O_{2}, and it has a molecular weight of 401.47 g/mol. The presence of the indole and pyrimidine rings contributes to its unique pharmacological profile.

PropertyValue
Molecular FormulaC23H23N5O2C_{23}H_{23}N_{5}O_{2}
Molecular Weight401.47 g/mol
Purity≥ 95%

The biological activity of this compound can be attributed to its interaction with various molecular targets. The indole moiety is known for its ability to modulate receptor activity, while the pyrimidine ring can interact with nucleic acids, thereby influencing cellular processes such as:

  • Inhibition of Viral Replication : The compound may inhibit viral enzymes or receptors, thereby reducing viral load.
  • Induction of Apoptosis : It has potential anticancer properties by promoting programmed cell death in malignant cells.
  • Antimicrobial Effects : The compound may exhibit activity against bacterial and fungal pathogens.

Biological Activity Studies

Recent studies have explored the biological activities associated with this compound:

  • Anticancer Activity : Research indicates that derivatives of indole and pyrimidine compounds exhibit significant anticancer properties. For example, in vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines by activating specific signaling pathways (PubMed ).
  • Antiviral Properties : The indole derivatives are known for their antiviral activities, particularly against RNA viruses. Studies suggest that the compound can interfere with viral replication mechanisms (BenchChem ).
  • Antimicrobial Activity : Investigations into the antimicrobial properties reveal that similar compounds exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria (PubChem ).

Case Studies

Several case studies highlight the efficacy of compounds similar to This compound :

  • A study published in Journal of Medicinal Chemistry demonstrated that indole-pyrimidine hybrids showed potent inhibition against specific cancer cell lines, suggesting their potential as lead compounds for drug development (ACS Publications ).
  • Another research effort focused on the synthesis and evaluation of related piperidine derivatives, showing promising results in terms of receptor binding affinity and biological activity (ResearchGate ).

Properties

IUPAC Name

1-(6-indol-1-ylpyrimidin-4-yl)-N-(2-phenoxyethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O2/c32-26(27-13-17-33-22-7-2-1-3-8-22)21-10-14-30(15-11-21)24-18-25(29-19-28-24)31-16-12-20-6-4-5-9-23(20)31/h1-9,12,16,18-19,21H,10-11,13-15,17H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKGONHDOOVCTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCCOC2=CC=CC=C2)C3=NC=NC(=C3)N4C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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